![molecular formula C8H18N2 B11760043 [Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
[Amino(cyclopropyl)methyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino(cyclopropyl)methyl]diethylamine is an organic compound that features a cyclopropyl group attached to a methylamine moiety, which is further substituted with two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(cyclopropyl)methyl]diethylamine typically involves the reaction of cyclopropylmethylamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
[Amino(cyclopropyl)methyl]diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
[Amino(cyclopropyl)methyl]diethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amines.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of [Amino(cyclopropyl)methyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent modulation of biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropyl and methylamine moieties but lacks the diethyl substitution.
Diethylamine: Contains the diethylamine group but lacks the cyclopropyl and methylamine components.
Cyclopropylamine: Contains the cyclopropyl group but lacks the methylamine and diethylamine components.
Uniqueness
[Amino(cyclopropyl)methyl]diethylamine is unique due to the combination of its cyclopropyl, methylamine, and diethylamine groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1-cyclopropyl-N',N'-diethylmethanediamine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8(9)7-5-6-7/h7-8H,3-6,9H2,1-2H3 |
Clave InChI |
KIFKSSUEKIHTST-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


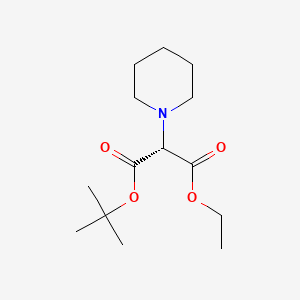
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
![[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
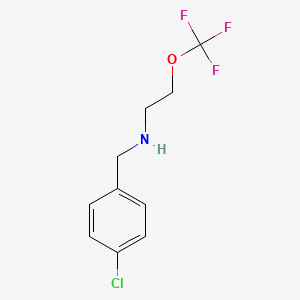
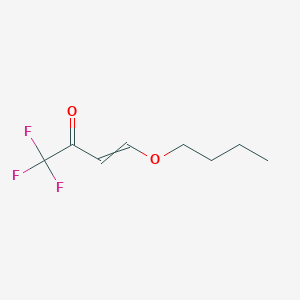
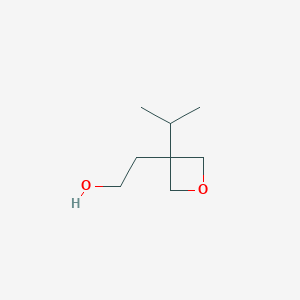
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
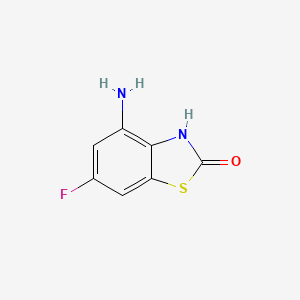
![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)
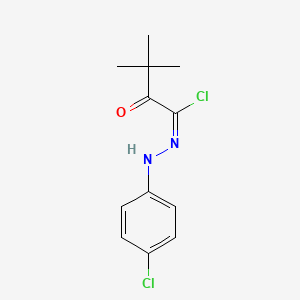

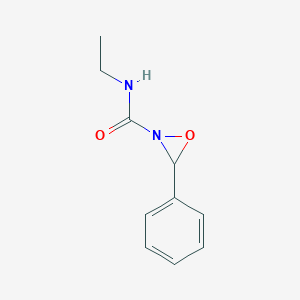
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
